2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane
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Overview
Description
2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane is an organic compound with the molecular formula C11H18O2. This compound is characterized by a dioxolane ring attached to a dimethylcyclohexene moiety. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane typically involves the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol . The diol can be obtained through a combined Aldol and Cannizzaro reaction of 2,3-dimethylbutanal with formaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine fragrance perfume oils.
Mechanism of Action
The mechanism of action of 2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways The exact molecular targets and pathways can vary depending on the specific application and context
Comparison with Similar Compounds
2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane can be compared with similar compounds such as:
- 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
- 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
These compounds share structural similarities but may differ in their chemical reactivity, physical properties, and applications. The unique structural features of this compound, such as the specific arrangement of the dioxolane ring and the dimethylcyclohexene moiety, contribute to its distinct properties and applications.
Properties
CAS No. |
62000-49-1 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(5,5-dimethylcyclohexen-1-yl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-12(2)5-3-4-10(9-12)8-11-13-6-7-14-11/h4,11H,3,5-9H2,1-2H3 |
InChI Key |
LUBLQNIIJPOQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1)CC2OCCO2)C |
Origin of Product |
United States |
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